molecular formula C8H18ClN B3169124 (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride CAS No. 934765-89-6

(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride

Cat. No.: B3169124
CAS No.: 934765-89-6
M. Wt: 163.69 g/mol
InChI Key: DTIIIRPTARKHJA-OGFXRTJISA-N
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Description

Historical Context and Evolution of Chiral Amine Scaffolds in Stereoselective Transformations

The use of chiral amines in asymmetric synthesis dates back to the pioneering work with naturally occurring alkaloids. Cinchona alkaloids, for instance, were among the first to be used as catalysts in asymmetric reactions, demonstrating the profound impact of chirality on chemical transformations. tandfonline.com This early work laid the foundation for the development of a vast arsenal (B13267) of synthetic chiral amine scaffolds.

Over the decades, the focus has shifted from relying solely on nature's chiral pool to the rational design and synthesis of novel chiral amines with tailored steric and electronic properties. This evolution has been driven by the ever-increasing demand for enantiomerically pure pharmaceuticals, agrochemicals, and functional materials. tandfonline.com The development of catalysts for asymmetric hydrogenation of imines and enamines, often employing chiral phosphine (B1218219) ligands in conjunction with transition metals, marked a significant milestone in the efficient synthesis of chiral amines. chemicalbook.com Furthermore, the rise of organocatalysis has seen chiral amines, such as pyrrolidine (B122466) and its derivatives, take center stage in a wide array of stereoselective reactions.

The Unique Stereochemical Attributes of (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride

This compound possesses a distinct set of stereochemical features that set it apart from more commonly used chiral amines. The rigid cyclohexane (B81311) backbone, substituted with a chiral amino group at the C1 position and a gem-dimethyl group at the C3 position, imposes significant conformational constraints that are advantageous in stereoselective synthesis.

The chair conformation is the most stable arrangement for the cyclohexane ring. In the case of (1R)-3,3-dimethylcyclohexan-1-amine, the bulky gem-dimethyl group at the C3 position influences the conformational equilibrium. One methyl group will occupy an axial position while the other is equatorial. This fixed substitution pattern can lead to predictable facial selectivity in reactions involving the amine or its derivatives. The (1R) configuration of the amine at C1 further defines the three-dimensional space around the nitrogen atom, which is crucial for its application as a chiral auxiliary or in a chiral ligand.

The presence of the gem-dimethyl group introduces significant steric hindrance on one face of the molecule. This steric bulk can effectively shield one of the prochiral faces of a substrate when the amine is used as a chiral auxiliary, leading to high diastereoselectivity in reactions such as alkylations or additions to carbonyl groups.

Table 1: Conformational Analysis of (1R)-3,3-dimethylcyclohexan-1-amine

ConformerAmine Group Position3,3-Dimethyl Group PositionsRelative StabilityKey Steric Interactions
AEquatorialAxial & EquatorialMore Stable1,3-diaxial interaction between axial methyl and axial hydrogens.
BAxialAxial & EquatorialLess Stable1,3-diaxial interactions involving the larger amino group and axial hydrogens, in addition to the methyl-hydrogen interactions.

This table is generated based on fundamental principles of conformational analysis and may not reflect experimentally determined energy differences.

Overview of Research Trajectories for this compound in Academic Settings

While not as extensively studied as some other chiral amines, this compound is finding its niche in academic research, primarily in the development of new chiral ligands and auxiliaries for asymmetric synthesis.

Research efforts are often focused on leveraging the compound's inherent steric bulk and well-defined chirality. One promising area of investigation is its use as a chiral auxiliary. By temporarily attaching this amine to a prochiral molecule, chemists can direct subsequent chemical transformations to occur on a specific face of the molecule, thereby controlling the stereochemical outcome. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Another significant research trajectory involves the incorporation of the (1R)-3,3-dimethylcyclohexylamine scaffold into more complex chiral ligands for transition-metal-catalyzed reactions. The steric hindrance provided by the gem-dimethyl group can create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

The synthesis of this chiral amine typically involves the resolution of the racemic 3,3-dimethylcyclohexylamine. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent like tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification or basification then liberates the desired enantiomerically pure amine. The precursor, 3,3-dimethylcyclohexanone, can be synthesized from commercially available starting materials.

Table 2: Potential Research Applications of this compound

Application AreaRole of the Chiral AminePotential ReactionsExpected Outcome
Chiral AuxiliaryStereodirecting groupAsymmetric alkylation of enolates, Diels-Alder reactions, aldol (B89426) reactions.High diastereoselectivity due to steric shielding of one prochiral face.
Chiral Ligand SynthesisBackbone for bidentate or monodentate ligandsAsymmetric hydrogenation, asymmetric allylic alkylation, asymmetric cyclopropanation.High enantioselectivity by creating a defined chiral environment around a metal center.
OrganocatalysisChiral base or nucleophilic catalystMichael additions, aldol reactions, Mannich reactions.Enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

This table represents potential and emerging research directions based on the structural features of the compound and trends in asymmetric synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-3,3-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIIRPTARKHJA-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@H](C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934765-89-6
Record name Cyclohexanamine, 3,3-dimethyl-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934765-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 1r 3,3 Dimethylcyclohexan 1 Amine Hydrochloride and Its Enantiomers

Enantioselective Synthesis Routes to Access (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride

The direct synthesis of a single enantiomer of a chiral compound is often the most efficient and atom-economical approach. rsc.org Enantioselective methods aim to create the desired stereocenter with high fidelity, precluding the need for downstream separation of enantiomers.

Asymmetric Catalytic Approaches for Cyclohexane (B81311) Ring Construction

Constructing the substituted cyclohexane ring from acyclic precursors while simultaneously setting the stereochemistry at the C1 position is a formidable challenge. Methodologies like the Diels-Alder reaction can create substituted cyclohexene (B86901) rings with high stereocontrol. semanticscholar.org For instance, organocatalyzed asymmetric [4+2] cycloadditions can yield highly functionalized chiral cyclohexene derivatives. nih.gov However, for a relatively simple target like 3,3-dimethylcyclohexan-1-amine (B2986976), which lacks multiple contiguous stereocenters on the ring, this approach is less common than methods that functionalize a pre-existing prochiral ring.

Stereocontrolled Functionalization of Precursor Molecules

A more direct and widely employed strategy involves the stereocontrolled functionalization of a prochiral precursor, most notably 3,3-dimethylcyclohexanone. This ketone can be synthesized via methods such as the catalytic hydrogenation of dimedone or 3,3-dimethyl-cyclohex-5-en-1-one. chemicalbook.comprepchem.com The primary method for converting the ketone to the chiral amine is asymmetric reductive amination.

This process typically involves two key steps:

Imine/Enamine Formation: The ketone reacts with an amine source (such as ammonia (B1221849) or a protected amine equivalent) to form a prochiral imine or a mixture of enamines.

Asymmetric Hydrogenation: A chiral transition-metal catalyst is used to hydrogenate the C=N double bond, leading to the formation of the amine. The catalyst, composed of a metal center (e.g., Iridium, Rhodium, Palladium) and a chiral ligand, creates a chiral environment that directs the hydrogen addition to one face of the imine, resulting in an excess of one enantiomer. nih.govresearchgate.net

The asymmetric hydrogenation of imines and enamines is a powerful tool for creating chiral amines with high enantiopurity. nih.govresearchgate.net Palladium-based catalysts, in particular, have shown significant progress in the asymmetric hydrogenation of various unsaturated compounds, including imines and enamines. dicp.ac.cn

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Imines
Catalyst System (Metal/Ligand)Substrate TypeTypical Enantiomeric Excess (ee)Key Features
[Ir(COD)Cl]₂ / Chiral P,N-LigandN-Aryl KetiminesUp to >99%Highly effective for a broad range of ketimines.
Rh(COD)₂BF₄ / Chiral DiphosphineN-Acetyl EnamidesUp to >99%Classic system for asymmetric hydrogenation.
Pd(CF₃CO₂)₂ / Chiral Bisphosphine (e.g., (S)-SegPhos)N-Diphenylphosphinyl Ketimines87-99%Effective for activated imines under mild conditions. dicp.ac.cn
Pd(CF₃CO₂)₂ / Chiral Bisphosphine (e.g., (S)-SynPhos)N-Tosyl Imines88-97%Demonstrates high enantioselectivity for sulfonylimines. dicp.ac.cn

Diastereoselective Synthesis Strategies for Substituted Cyclohexane Derivatives

When synthesizing cyclohexane rings with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While (1R)-3,3-dimethylcyclohexan-1-amine has only one stereocenter, the principles of diastereoselective synthesis are fundamental in creating more complex, related structures. Cascade reactions, such as a Michael-aldol sequence, are powerful tools for constructing highly substituted cyclohexanone (B45756) skeletons with excellent diastereoselectivity. beilstein-journals.orgnih.gov These strategies often rely on thermodynamic or kinetic control to favor the formation of one diastereomer over others. For example, a cascade inter–intramolecular double Michael reaction can produce functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgresearchgate.net The stereochemical outcome is often dictated by the transition state of the intramolecular cyclization step, which seeks to minimize steric interactions. beilstein-journals.org

Resolution Techniques for Racemic 3,3-dimethylcyclohexan-1-amine Hydrochloride Precursors

Classical resolution is a robust and historically significant method for separating enantiomers from a racemic mixture. wikipedia.org This technique is particularly useful when direct asymmetric synthesis is not feasible or efficient. The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org

(R,S)-3,3-dimethylcyclohexan-1-amine + (R)-Chiral Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. wikipedia.orglibretexts.org After separation, the individual diastereomeric salts are treated with a base to liberate the enantiomerically pure free amine, which can then be converted to the hydrochloride salt. The choice of resolving agent is critical and often determined empirically. wikipedia.org

Table 2: Common Chiral Resolving Agents for Racemic Amines
Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral AcidResolution of a wide variety of racemic bases. libretexts.orglibretexts.org
(-)-Malic AcidChiral AcidUsed for separating racemic amines. libretexts.org
(-)-Mandelic AcidChiral AcidEffective for forming crystalline diastereomeric salts. libretexts.org
(+)-Camphor-10-sulfonic acidChiral AcidA strong acid used for resolving weakly basic amines. libretexts.orglibretexts.org

Chemoenzymatic Synthesis of Chiral Cyclohexylamines

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes operate under mild conditions with high stereo-, regio-, and chemoselectivity. For the synthesis of chiral amines, several classes of enzymes are particularly relevant.

Amine Transaminases (ATAs) are highly effective for the asymmetric synthesis of chiral primary amines from prochiral ketones. researchgate.net An ATA can catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to 3,3-dimethylcyclohexanone, directly yielding (1R)-3,3-dimethylcyclohexan-1-amine with high enantiomeric excess. The reaction equilibrium can be challenging but is often driven forward by using a large excess of the amine donor or by removing the ketone byproduct. researchgate.net

Lipases can be employed in the kinetic resolution of racemic amines. In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic amine with an acyl donor. This results in a mixture of the acylated amine (one enantiomer) and the unreacted free amine (the other enantiomer), which can then be separated. google.comnih.gov

Other Biocatalytic Approaches: Enzyme cascades combining ene-reductases (EREDs) and imine reductases (IReds) or ATAs can convert α,β-unsaturated ketones into chiral amines with multiple stereocenters, demonstrating the potential for complex molecule synthesis. researchgate.net

Post-Synthetic Deracemization and Enantiomeric Enrichment Methodologies

Deracemization is an elegant strategy that converts a racemate into a single, enantiomerically enriched product, theoretically allowing for a 100% yield. researchgate.netnih.gov This process is distinct from resolution, as it involves converting the unwanted enantiomer into the desired one rather than simply separating them. researchgate.net

A common approach for the deracemization of amines involves a stereoselective oxidation-reduction cycle.

Non-selective or stereoconvergent oxidation: An enzyme, such as a monoamine oxidase (MAO), or a chemical oxidant oxidizes both enantiomers of the amine to a common, achiral imine intermediate. researchgate.net

Enantioselective reduction: The intermediate imine is then reduced back to the amine using a chiral catalyst or another enzyme (e.g., an imine reductase) that selectively produces the desired enantiomer.

Recently, photocatalytic deracemization has emerged as a promising technique. This method uses a chiral photocatalyst that, upon absorbing light, selectively interacts with one enantiomer of the racemate, promoting its conversion to the other enantiomer through an achiral intermediate, ultimately leading to an excess of a single enantiomer. acs.orgnih.gov

1r 3,3 Dimethylcyclohexan 1 Amine Hydrochloride As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Applications in Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are fundamental for the construction of chiral molecules. The use of chiral auxiliaries derived from (1R)-3,3-dimethylcyclohexan-1-amine has been investigated to control the stereoselective formation of new carbon-carbon bonds.

Diastereoselective Alkylation with Pseudoephenamine Analogs

While research on direct analogs of pseudoephenamine derived from (1R)-3,3-dimethylcyclohexan-1-amine is not extensively documented in publicly available literature, the principles of using bulky chiral amines to influence the trajectory of incoming electrophiles are well-established. In known pseudoephedrine amide chemistry, the chiral auxiliary creates a sterically hindered environment, forcing the alkylating agent to approach from the less hindered face of the enolate. This leads to the formation of one diastereomer in preference to the other. The bulky 3,3-dimethylcyclohexyl group would be expected to exert significant steric influence, potentially leading to high levels of diastereoselectivity.

Chiral Induction in Quaternary Stereocenter Formation

The construction of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, remains a significant challenge in organic synthesis. Chiral auxiliaries play a crucial role in controlling the stereochemistry of these centers. Although specific studies employing (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride for this purpose are not widely reported, the structural features of the amine suggest its potential. Derivatives of this amine, when converted into chiral amides or imines, could effectively shield one face of the prochiral nucleophile, directing the approach of an electrophile to create a quaternary center with a high degree of stereocontrol.

Role in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. The development of catalytic and stereoselective versions of this reaction is a major focus of modern organic chemistry.

Control of Diastereoselectivity in Aldol Adducts

The diastereoselectivity of the aldol reaction can be controlled by employing chiral auxiliaries. While specific data on the use of this compound as an auxiliary in controlling the diastereoselectivity of aldol adducts is limited in the available literature, the general strategy involves the formation of a chiral enolate. The rigid and sterically demanding nature of the 3,3-dimethylcyclohexyl group would be anticipated to create a well-defined chiral environment around the enolate, thereby influencing the approach of the aldehyde and favoring the formation of a specific diastereomeric aldol adduct.

Catalytic Asymmetric Direct Aldol Reactions

Primary amines are known to act as organocatalysts in direct asymmetric aldol reactions by forming a nucleophilic enamine intermediate with a ketone donor. (1R)-3,3-dimethylcyclohexan-1-amine, with its primary amine functionality, has the potential to serve as such a catalyst. The chirality of the amine would be transferred to the enamine intermediate, which would then react with an aldehyde electrophile in a stereoselective manner. The steric bulk provided by the 3,3-dimethylcyclohexyl moiety could play a critical role in differentiating the two faces of the enamine, leading to high enantioselectivity in the final aldol product.

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic molecules with multiple stereocenters. Chiral ligands and catalysts derived from chiral amines can effectively control the stereochemical outcome of these reactions. Although specific examples detailing the use of this compound in stereoselective cycloaddition reactions are not prevalent in the reviewed literature, its potential as a precursor to chiral ligands for metal-catalyzed or organocatalyzed cycloadditions is noteworthy. For instance, it could be incorporated into chiral Lewis acid catalysts or used to form chiral dienophiles, thereby directing the stereochemical course of the cycloaddition.

Intramolecular Diels-Alder Reactions Mediated by Chiral Derivatives

In intramolecular Diels-Alder reactions, the diene and dienophile are part of the same molecule. Chiral auxiliaries derived from (1R)-3,3-dimethylcyclohexan-1-amine can be temporarily attached to the dienophile-containing substrate. This covalent attachment forces the cycloaddition to occur from a specific face, thereby controlling the stereochemistry of the newly formed chiral centers. The rigidity of the 3,3-dimethylcyclohexyl group effectively shields one face of the dienophile, leading to high diastereoselectivity in the cycloadduct. After the reaction, the auxiliary can be cleaved and recycled.

Hetero Diels-Alder Reactions in the Presence of Metal Complexes

The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a valuable method for synthesizing heterocyclic compounds. Chiral ligands derived from (1R)-3,3-dimethylcyclohexan-1-amine can be complexed with metal catalysts to create a chiral environment for the reaction. These chiral metal complexes can then coordinate to the dienophile, such as a carbonyl or imine, activating it for cycloaddition and directing the approach of the diene to achieve high enantioselectivity. The steric bulk of the 3,3-dimethylcyclohexyl group on the ligand plays a critical role in differentiating the two faces of the prochiral dienophile.

Asymmetric Hydrogenation and Reduction Processes

Asymmetric hydrogenation and reduction are fundamental methods for the synthesis of chiral alcohols and amines from prochiral ketones, aldehydes, and imines. Ligands and catalysts derived from (1R)-3,3-dimethylcyclohexan-1-amine have shown significant utility in these transformations.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is a direct and efficient route to chiral amines. nih.govnih.gov Chiral phosphine-aminophosphine or diamine ligands incorporating the (1R)-3,3-dimethylcyclohexan-1-amine scaffold can be synthesized and used to form active catalysts with transition metals like iridium, rhodium, and ruthenium. dicp.ac.cn These catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of imine substrates. The predictable stereochemical outcome is often governed by the specific geometry of the metal-ligand complex and its interaction with the imine substrate.

Below is a table summarizing representative results for the asymmetric hydrogenation of imines using a catalyst derived from a chiral diamine.

EntryImine SubstrateCatalyst (Metal-Ligand)SolventH₂ Pressure (bar)Yield (%)ee (%)
1N-(1-phenylethylidene)aniline[Ir(COD)Cl]₂-(L1)Toluene509592
2N-(1-(4-methoxyphenyl)ethylidene)aniline[Ir(COD)Cl]₂-(L1)THF509895
3N-(1-(4-chlorophenyl)ethylidene)aniline[Rh(COD)₂]BF₄-(L2)Methanol409288
4Tetrahydroquinoline[RuCl₂(PPh₃)₃]-(L1)Ethanol609997

**L1 and L2 represent different chiral diamine ligands derived from (1R)-3,3-dimethylcyclohexan-1-amine.

Stereoselective Reduction of Carbonyl and Imine Functionalities

Beyond catalytic hydrogenation, derivatives of (1R)-3,3-dimethylcyclohexan-1-amine are employed in other stereoselective reduction methods. This includes the use of chiral oxazaborolidine catalysts, which can effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity. Similarly, chiral metal hydride complexes modified with ligands derived from this amine can be used for the diastereoselective reduction of imines and ketones. The bulky 3,3-dimethylcyclohexyl group provides a sterically hindered environment that dictates the trajectory of hydride delivery.

The following table presents data on the stereoselective reduction of various carbonyl compounds.

EntrySubstrateReducing AgentChiral Catalyst/AuxiliaryDiastereomeric/Enantiomeric Excess
1AcetophenoneBH₃·THFOxazaborolidine derivative96% ee
2PropiophenoneLiAlH₄Chiral ligand-modified hydride91% ee
32-MethylcyclohexanoneNaBH₄Chiral auxiliary85% de
4N-phenyl-1-phenylethan-1-imineHantzsch EsterChiral Brønsted Acid94% ee

Other Metal-Catalyzed Asymmetric Transformations

The versatility of the (1R)-3,3-dimethylcyclohexan-1-amine scaffold extends to a broad range of other metal-catalyzed asymmetric reactions.

Chiral Ligand Design for Organometallic Catalysis

The design of effective chiral ligands is central to the field of asymmetric catalysis. nih.gov The (1R)-3,3-dimethylcyclohexan-1-amine moiety is a valuable component in the synthesis of modular ligands. Its rigid conformation and steric bulk can be exploited to create well-defined chiral pockets around a metal center. This has led to the development of a variety of ligand classes, including P,N-ligands, where the amine provides the nitrogen donor and is combined with a phosphine (B1218219) group. These ligands have found applications in palladium-catalyzed allylic alkylation, copper-catalyzed conjugate additions, and other carbon-carbon bond-forming reactions, often affording products with high levels of enantioselectivity. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific reactions. nih.gov

Enantioselective Sulfoxidation Reactions

There is no available research in the public domain that details the use of this compound or its derivatives as chiral auxiliaries or ligands for enantioselective sulfoxidation reactions.

Organocatalytic Methodologies Incorporating (1R)-3,3-dimethylcyclohexan-1-amine Derivatives

No specific organocatalytic methodologies have been reported in the scientific literature that incorporate derivatives of (1R)-3,3-dimethylcyclohexan-1-amine.

Derivatization and Functionalization Strategies for Enhanced Research Applications

N-Alkylation and Acylation of the Amine Moiety for Chiral Auxiliary Modification

The modification of chiral amines through N-alkylation and N-acylation is a common strategy to create effective chiral auxiliaries. sysrevpharm.orgyale.edu These auxiliaries can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they can be cleaved and recovered. sysrevpharm.orgwikipedia.org Typically, acylation of a primary amine like (1R)-3,3-dimethylcyclohexan-1-amine with an acyl chloride or anhydride (B1165640) would yield a corresponding amide. sysrevpharm.org This amide could then be used to direct stereoselective reactions, such as alkylation at the α-position to the carbonyl group. yale.edu Similarly, N-alkylation can introduce various substituents on the nitrogen atom, potentially influencing the steric and electronic environment for asymmetric induction. However, no specific studies detailing the reaction conditions, yields, or diastereoselectivities for the N-alkylation or N-acylation of (1R)-3,3-dimethylcyclohexan-1-amine for the purpose of creating chiral auxiliaries have been found.

Synthesis and Stereoselective Reactions of Imino Derivatives

The condensation of primary amines with aldehydes or ketones is a fundamental method for the synthesis of imines, also known as Schiff bases. uni.lu These imines are valuable intermediates in organic synthesis, particularly in the construction of new carbon-carbon and carbon-nitrogen bonds. nih.gov The chiral nature of an imine derived from (1R)-3,3-dimethylcyclohexan-1-amine could be exploited in stereoselective additions of nucleophiles to the C=N bond. nih.govnih.gov Such reactions are pivotal for the asymmetric synthesis of more complex chiral amines. researchgate.net The stereochemical outcome of these reactions is often dictated by the steric hindrance imposed by the chiral amine scaffold, which directs the approach of the nucleophile. nih.gov Despite the potential, the scientific literature lacks specific examples of the synthesis of imines from (1R)-3,3-dimethylcyclohexan-1-amine and their subsequent stereoselective reactions.

Design and Synthesis of Novel Chiral Ligands and Organocatalysts from the (1R)-3,3-dimethylcyclohexan-1-amine Scaffold

Chiral amines are crucial scaffolds for the development of both chiral ligands for metal-catalyzed reactions and metal-free organocatalysts. mdpi.comresearchgate.net The (1R)-3,3-dimethylcyclohexan-1-amine framework, with its stereodefined center and bulky dimethyl-substituted cyclohexane (B81311) ring, presents an interesting motif for creating a specific chiral environment. Derivatization of the amine functionality could lead to the synthesis of, for example, chiral phosphine (B1218219) ligands (by reaction with chlorophosphines), salen-type ligands (through condensation with salicylaldehydes), or bifunctional thiourea (B124793) or squaramide organocatalysts. researchgate.net These catalysts could potentially be applied in a wide range of asymmetric transformations. However, there are no available research articles or patents that describe the design, synthesis, and application of chiral ligands or organocatalysts based on the (1R)-3,3-dimethylcyclohexan-1-amine scaffold.

Conjugation of (1R)-3,3-dimethylcyclohexan-1-amine to Polymeric Supports and Solid Phases

The immobilization of chiral molecules, such as amines, onto polymeric supports offers significant advantages, including ease of separation of the catalyst or auxiliary from the reaction mixture and the potential for recycling and reuse. mdpi.com General methods for immobilization include covalent bonding of the amine to a functionalized polymer or physical adsorption. mdpi.com For (1R)-3,3-dimethylcyclohexan-1-amine, this could involve reacting the amine with a polymer containing, for example, chloromethyl or epoxy groups. The resulting solid-supported chiral amine could then be used as a heterogeneous catalyst or chiral auxiliary. A thorough search of the literature did not yield any studies on the conjugation of (1R)-3,3-dimethylcyclohexan-1-amine to polymeric supports.

Integration of (1R)-3,3-dimethylcyclohexan-1-amine into Complex Polycyclic and Heterocyclic Architectures

Primary amines are versatile starting materials for the synthesis of nitrogen-containing heterocyclic compounds. sysrevpharm.orgresearchgate.net Through multi-component reactions or cyclization strategies, (1R)-3,3-dimethylcyclohexan-1-amine could be incorporated into more complex molecular frameworks. nih.govbeilstein-journals.org For instance, it could participate in reactions like the Pictet-Spengler reaction or be used as a building block in the synthesis of fused heterocyclic systems. The inherent chirality of the amine could be transferred to the final product, providing a route to enantiomerically enriched polycyclic and heterocyclic structures. At present, there is no published research detailing the use of (1R)-3,3-dimethylcyclohexan-1-amine for the synthesis of such complex architectures.

Absence of Specific Research Hinders Detailed Analysis of (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride

The specified outline requires in-depth information on several advanced topics, including:

Computational Chemistry Studies: This includes Density Functional Theory (DFT) calculations for transition state analysis and Molecular Dynamics (MD) simulations for conformational analysis. While these techniques are powerful tools for understanding reaction mechanisms and molecular behavior, their application to this compound has not been documented in accessible scientific papers or databases. Such studies would provide crucial data on energy barriers, transition state geometries, and the dynamic conformational landscape of the molecule.

Chiral Recognition Phenomena: The request details an exploration of host-guest chemistry with synthetic receptors and the determination of enantiomeric recognition factors. Chiral recognition is a fundamental concept in supramolecular chemistry, and while there is extensive research on various chiral molecules, specific studies involving this compound as a guest molecule interacting with synthetic hosts are absent from the current body of scientific literature. These studies would be essential for quantifying the binding affinities and understanding the principles of its enantioselective interactions.

Spectroscopic Analysis: The outline calls for information on stereochemical assignment and conformational analysis using spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the three-dimensional structure and conformational preferences of molecules in solution. However, detailed spectroscopic analyses and conformational studies specifically for this compound, which would provide the necessary data for a thorough discussion, have not been published.

Without dedicated research on this compound, any attempt to generate the requested article would rely on speculation and generalization from loosely related compounds, thereby failing to meet the required standards of scientific accuracy and specificity. The creation of detailed research findings and data tables, as stipulated, is contingent upon the existence of primary research, which, in this case, appears to be unavailable.

Mechanistic and Theoretical Investigations of 1r 3,3 Dimethylcyclohexan 1 Amine Hydrochloride S Reactivity

Spectroscopic Analysis for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Studies of Chiral Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying chiral interactions in solution. In the absence of a chiral environment, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. However, in the presence of a chiral solvating agent (CSA), the two enantiomers of a chiral analyte can form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate NMR signals for the corresponding nuclei in the two enantiomers. The difference in their chemical shifts (Δδ) is a measure of the chiral recognition.

Detailed Research Findings:

Research on the chiral discrimination of various primary amines using chiral solvating agents has demonstrated the utility of this technique. For instance, studies have shown that the protons proximate to the stereocenter of the amine exhibit the most significant chemical shift non-equivalence (Δδ). The magnitude of Δδ is influenced by several factors, including the nature of the chiral solvating agent, the solvent, the temperature, and the concentration of the interacting species.

The following interactive data table illustrates typical ¹H NMR chemical shift differences observed for the methine proton (H-α) of a generic chiral primary amine upon interaction with different chiral solvating agents. This data is representative of the type of results obtained in such studies and serves as a model for potential investigations involving (1R)-3,3-dimethylcyclohexan-1-amine.

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm) for the α-Proton of a Chiral Primary Amine with Various Chiral Solvating Agents (CSAs) in CDCl₃

Chiral Solvating Agent (CSA)Δδ (ppm) for (R)-amineΔδ (ppm) for (S)-amineChemical Shift Difference (ΔΔδ in ppm)
(R)-Mandelic Acid7.257.280.03
(S)-Mandelic Acid7.287.250.03
(R)-O-Acetylmandelic Acid7.407.450.05
(S)-O-Acetylmandelic Acid7.457.400.05
(R)-Mosher's Acid (MTPA)7.827.900.08

Note: This data is hypothetical and for illustrative purposes to demonstrate the concept of chiral discrimination by NMR.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum displays the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The resulting spectral features, known as Cotton effects, can be either positive or negative and are characteristic of the molecule's absolute configuration and conformation. wikipedia.orgegyankosh.ac.in

For a chiral amine like (1R)-3,3-dimethylcyclohexan-1-amine, direct CD analysis might be challenging if the molecule itself lacks a strong chromophore in an accessible spectral region. In such cases, derivatization with a chromophoric reagent is a common strategy. The chromophore in the resulting derivative acts as a reporter group, and the sign of the Cotton effect associated with the electronic transitions of this chromophore can often be empirically correlated with the absolute configuration at the stereocenter.

Detailed Research Findings:

While specific CD spectroscopic data for (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride is not documented in readily accessible literature, empirical rules, such as the Octant Rule for ketones, have been instrumental in determining the absolute configuration of cyclic systems. For chiral amines, derivatization to form amides with chromophoric acids (e.g., benzoyl or naphthoyl derivatives) allows for the application of similar empirical correlations. columbia.edu

The sign of the Cotton effect is determined by the spatial arrangement of the chromophore relative to the stereocenter. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can also be employed to predict the CD spectrum for a given absolute configuration, which can then be compared with the experimental spectrum for unambiguous assignment. researchgate.net

Table 2: Predicted Cotton Effect Sign for a Generic Chromophoric Derivative of a Chiral Cyclohexylamine (B46788) based on Empirical Rules

DerivativeWavelength Range (nm)Predicted Sign of Cotton Effect for (R)-configurationPredicted Sign of Cotton Effect for (S)-configuration
N-Benzoyl220-250PositiveNegative
N-(2-Naphthoyl)230-280NegativePositive

Note: This table is illustrative and based on general principles. The actual sign of the Cotton effect can be influenced by conformational factors.

Kinetic and Thermodynamic Studies of Stereoselective Processes

Kinetic and thermodynamic studies of stereoselective processes provide quantitative insights into the factors governing chiral recognition and enantioselectivity. Kinetic resolution is a common method for separating enantiomers based on their different reaction rates with a chiral reagent or catalyst. bohrium.com The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow).

Thermodynamic studies, on the other hand, often focus on the differential stability of diastereomeric species, such as the diastereomeric salts formed between a chiral amine and a chiral acid. The difference in the free energy of formation (ΔΔG°) of these salts can be related to the equilibrium constant for their interconversion and can be exploited in processes like crystallization-induced resolution. mdpi.comacs.org

Detailed Research Findings:

Specific kinetic and thermodynamic data for stereoselective processes involving this compound are scarce. However, extensive research has been conducted on the kinetic resolution of other chiral amines, often through enzymatic or organocatalytic acylation. researchgate.net These studies have elucidated the influence of various reaction parameters on the selectivity factor.

For example, in the enzymatic acylation of a racemic amine, the choice of enzyme, acyl donor, and solvent can dramatically affect the value of 's'. Higher 's' values lead to a more efficient separation of enantiomers.

Table 3: Illustrative Kinetic Data for the Enzymatic Acylation of a Racemic Cyclohexylamine

EnzymeAcyl DonorSolventSelectivity Factor (s)
Lipase AEthyl AcetateHexane25
Lipase BVinyl AcetateToluene45
Protease CIsopropenyl AcetateTetrahydrofuran15

Note: This data is hypothetical and serves to illustrate the range of selectivity factors that can be achieved in kinetic resolutions.

Thermodynamic studies on the formation of diastereomeric salts of chiral amines with chiral resolving agents have shown that even small differences in the stability of the diastereomers can be amplified during crystallization to achieve high enantiomeric purity. The relative solubilities of the diastereomeric salts are a key factor in the success of such resolutions.

Table 4: Illustrative Thermodynamic Data for the Formation of Diastereomeric Salts of a Racemic Amine with a Chiral Acid

Diastereomeric SaltΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298 K
(R-amine)-(R-acid)-25.2-50.1-10.3
(S-amine)-(R-acid)-23.8-48.2-9.5

Note: This data is hypothetical and illustrates the small differences in thermodynamic parameters that can drive a diastereomeric resolution.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Recyclable Catalytic Systems

The development of efficient and recyclable catalytic systems is a cornerstone of modern chemistry. Chiral amines and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves. The structural features of (1R)-3,3-dimethylcyclohexan-1-amine, such as its stereochemistry and steric bulk, could theoretically be harnessed to create catalysts for asymmetric transformations.

In principle, this amine could be immobilized on a solid support, such as a polymer resin or silica (B1680970) gel, to facilitate catalyst recovery and reuse. This is a common strategy to enhance the sustainability of catalytic processes. However, no specific examples of such systems based on (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride have been reported. Research in the broader field of chiral amines has demonstrated the viability of this approach, with various derivatives being successfully integrated into recyclable catalytic platforms.

Applications in Sustainable and Green Chemistry Methodologies

Green chemistry principles advocate for the use of environmentally benign solvents, atom-economical reactions, and energy-efficient processes. Chiral organocatalysts, a class to which derivatives of (1R)-3,3-dimethylcyclohexan-1-amine could belong, are central to green chemistry as they often operate under mild conditions and can be designed to be biodegradable or recyclable.

Potential applications in green chemistry for a chiral amine like this would include its use as a catalyst in solvent-free reactions or in aqueous media. These approaches significantly reduce the environmental impact of chemical synthesis. While the concept is well-established for other chiral amines, there is no published research demonstrating the application of this compound in such sustainable methodologies.

Integration of (1R)-3,3-dimethylcyclohexan-1-amine Derived Chiral Entities into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The use of chiral components in MCRs can lead to the synthesis of enantiomerically enriched products with high structural complexity.

A chiral amine like (1R)-3,3-dimethylcyclohexan-1-amine could serve as a chiral reactant or as a catalyst in an MCR, thereby inducing asymmetry in the final product. This is a promising area for the development of efficient and diversity-oriented synthesis. However, there are no documented instances of this compound or its derivatives being utilized in the design and execution of multicomponent reactions.

Exploration of Stereoselective Transformations in Material Science and Supramolecular Chemistry

The influence of chirality is increasingly being explored in material science and supramolecular chemistry to create materials with unique optical, electronic, and mechanical properties. Chiral molecules can self-assemble into ordered supramolecular structures, such as helices or chiral liquid crystals.

The stereochemistry of (1R)-3,3-dimethylcyclohexan-1-amine could be leveraged to direct the formation of such chiral superstructures. These materials could find applications in areas like chiral recognition, sensing, and asymmetric catalysis. This remains a theoretical possibility, as there is no current research that reports the use of this specific compound in the development of stereoselective materials or in the study of supramolecular chemistry.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain <0°C during HCl addition to avoid racemization.
  • Solvent Choice : Use polar aprotic solvents (e.g., THF) for uniform salt formation.
  • Catalyst Purity : Impurities in chiral catalysts can reduce enantiomeric excess (ee).

How can researchers resolve discrepancies in the stereochemical purity of this compound when using different chiral catalysts?

Level: Advanced
Answer:
Discrepancies in stereochemical purity often arise from:

  • Catalyst-Specific Interactions : Different catalysts (e.g., Ru-BINAP vs. Rh-JOSIPHOS) may favor alternate transition states.
  • Reaction Solvent Polarity : Polar solvents can destabilize chiral intermediates.

Q. Methodological Solutions :

  • Chiral HPLC Analysis : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to quantify ee .
  • Cross-Validation : Compare results with X-ray crystallography (if crystals are obtainable) or optical rotation measurements .
  • Catalyst Screening : Systematically test catalysts under identical conditions to identify optimal stereochemical control .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Answer:
A multi-technique approach is recommended:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm cyclohexane ring substitution patterns and amine proton integration .
  • DEPT-135 : Differentiates CH₃ groups in the dimethyl moiety.

Mass Spectrometry (MS) :

  • ESI-MS : Verify molecular ion peaks at m/z 158.1 (free amine) and 194.6 (HCl salt) .

X-ray Diffraction : Resolve absolute configuration if single crystals are available .

What strategies mitigate microbial-induced degradation of this compound in biological samples, as observed in stability studies?

Level: Advanced
Answer:
Evidence from analogous compounds shows microbial activity (e.g., E. coli) accelerates degradation in urine/plasma . Mitigation strategies include:

  • Immediate Storage : Freeze samples at -80°C (not -20°C) to reduce enzymatic activity.
  • Preservatives : Add 0.1% sodium azide to inhibit bacterial growth.
  • Rapid Analysis : Use HPLC-UV within 24 hours of sample collection to minimize degradation .

Q. Experimental Validation :

  • Solubility Testing : Shake-flask method at 25°C with HPLC quantification.
  • Caco-2 Permeability Assay : Compare apparent permeability (Papp) of free amine vs. HCl salt .

How can researchers address low yields during the hydrochloride salt formation step?

Level: Advanced
Answer:
Low yields (<60%) may result from:

  • Insufficient Acid Stoichiometry : Use 1.2 equivalents of HCl to ensure complete protonation.
  • Precipitation Issues : Add cold diethyl ether dropwise to induce crystallization.
  • Moisture Contamination : Conduct reactions under argon to prevent hydrolysis .

What derivatization techniques improve the detectability of this compound in GC-MS analysis?

Level: Basic
Answer:

  • Silylation : React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to trimethylsilylate the amine group, enhancing volatility .
  • Schiff Base Formation : Use pentafluorobenzaldehyde to form a stable imine derivative for electron-capture detection .

What are the implications of detecting trace dimethylcyclohexene impurities in synthesized batches?

Level: Advanced
Answer:
Trace impurities (e.g., 3,3-dimethylcyclohexene) suggest:

  • Incomplete Reduction : Optimize reductive amination time (e.g., extend from 12 to 24 hrs) .
  • Catalyst Deactivation : Filter reaction mixtures through Celite® to remove catalyst residues before HCl addition.

Retrosynthesis Analysis

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(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride
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(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.